REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([C:8](=[O:11])[CH2:9][OH:10])[CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>C(O)C>[Br:1][C:2]1[N:7]=[C:6]([CH:8]([OH:11])[CH2:9][OH:10])[CH:5]=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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2.2 g
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Type
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reactant
|
Smiles
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BrC1=CC=CC(=N1)C(CO)=O
|
Name
|
|
Quantity
|
0.385 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
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127 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated to dryness
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate (50 mL) and 3:1 saturated aqueous sodium bicarbonate
|
Type
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CUSTOM
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Details
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The layers were separated
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Type
|
WASH
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Details
|
the organic layer was washed with brine (25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |